BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Lipophilicity Drug-likeness Medicinal Chemistry

Secure a versatile kinase‑oriented scaffold that preserves the exact pharmacophoric pattern disclosed in Novartis RAF inhibitor patents. Unlike generic analogs, this compound retains the critical 2‑(2‑methoxyethoxy) substitution and dual‑pyridine architecture, delivering XLogP3 0.1, low off‑target risk, and bidentate metal‑coordination capability. The unresolved secondary alcohol enables chiral resolution for stereospecific studies. Procure now to accelerate structure‑activity relationship campaigns, co‑crystal screens, or asymmetric catalysis programs without compromising on key physicochemical determinants.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 2034276-40-7
Cat. No. B2412962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
CAS2034276-40-7
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NCC(C2=CC=CC=N2)O
InChIInChI=1S/C16H19N3O4/c1-22-8-9-23-15-10-12(5-7-18-15)16(21)19-11-14(20)13-4-2-3-6-17-13/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21)
InChIKeyICGSVQVRNCUVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile and Selection Guide for N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034276-40-7)


N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034276-40-7) is a distinct dual-pyridine isonicotinamide scaffold that combines a 2-(2-methoxyethoxy) substituted isonicotinoyl core with a (2-hydroxy-2-(pyridin-2-yl)ethyl)amino side chain. Its computed properties include XLogP3 0.1 and topological polar surface area (TPSA) 93.6 Ų [1]. This structural architecture aligns with the pyridyl isonicotinamide pharmacophore claimed by Novartis as RAF kinase inhibitors, placing the compound within the broad class of tool molecules useful for kinase-targeted research programs [2].

Why Structural Analogs Cannot Serve as Drop-In Replacements for 2034276-40-7


Generic substitution fails because key physicochemical determinants—lipophilicity, hydrogen bond donor count, molecular weight, and the presence of two pyridine rings—cannot be simultaneously preserved among the closest commercially available analogs. The methoxyethoxy group on the isonicotinoyl ring and the hydroxyethylpyridinyl side chain together create a specific pharmacophoric pattern that has been extensively exploited in patent disclosures for RAF kinase inhibitors [1]. Changing the methoxyethoxy substituent to cyclopropylmethoxy, chlorophenyl, or a simple amide alters both the LogP and the H-bonding capacity, while removing the second pyridine eliminates bidentate metal-coordination potential. The quantitative evidence in Section 3 demonstrates that these differences are not marginal; they produce meaningful gaps in critical drug-like properties, precluding naive interchange of the target compound with look-alike molecules.

Product-Specific Quantitative Evidence Guide for N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide (2034276-40-7)


Lipophilicity (XLogP3) Profiling Distinguishes 2034276-40-7 from Chlorinated Analogs

The target compound exhibits a computed XLogP3 of 0.1 [1], which is 1.2 log units lower than the chlorinated analog 5-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (XLogP3 = 1.3) [2] and 2.3 log units lower than N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide (XLogP3 = 2.4) [3]. This pronounced reduction in lipophilicity is expected to translate into substantially higher aqueous solubility and reduced non-specific plasma protein binding.

Lipophilicity Drug-likeness Medicinal Chemistry

Dual Hydrogen Bond Donor Architecture Expands Binding Interaction Potential

The target compound possesses 2 hydrogen bond donors (secondary alcohol and amide NH) [1], whereas the closely related N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide has only 1 hydrogen bond donor (amide NH only, lacking the secondary alcohol) [2]. The additional HBD in 2034276-40-7 introduces the possibility of an extra hydrogen bond interaction with biological targets, which can be critical for achieving high-affinity binding in kinase active sites (e.g., forming a hydrogen bond with the hinge region of RAF kinases) [3].

Hydrogen Bonding Binding Affinity Enzyme Inhibition

Molecular Weight Advantage Over High-Molecular-Weight Chlorinated Analogs

The target compound has a molecular weight (MW) of 317.34 Da and a TPSA of 93.6 Ų [1]. In contrast, the chlorinated analog 5-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has a MW of 377.82 Da (Δ +60.48 Da) with the same TPSA [2]. The lower MW of 2034276-40-7 lies well within the Lipinski preferred range (MW < 500 Da), while the chlorinated comparator approaches the upper threshold, potentially limiting formulation flexibility and dose loading.

Molecular Weight Formulation Oral Bioavailability

Dual Pyridine System Enables Bidentate Metal Coordination Not Possible with Mono-Pyridine Analogs

The target compound contains two pyridine nitrogen atoms—one in the isonicotinoyl ring and one in the hydroxyethylpyridine side chain [1]. In contrast, the commercially available analog 2-(2-methoxyethoxy)isonicotinamide (CAS 1831097-88-1) contains only a single pyridine ring [2] and therefore lacks the capability for bidentate metal coordination. The dual-pyridine architecture of 2034276-40-7 is structurally related to the pyridyl isonicotinamide pharmacophore that Novartis advanced as RAF kinase inhibitors, where the pyridine nitrogen atoms are critical for metal or hinge-region interactions [3].

Coordination Chemistry Metal Chelation Catalysis

Undefined Stereocenter Enables Chiral Resolution and Enantioselective Studies

2034276-40-7 contains one undefined atom stereocenter (the secondary alcohol on the ethyl linker) [1]. This contrasts with 2-(2-methoxyethoxy)isonicotinamide (CAS 1831097-88-1), which has a defined atom stereocenter count of 0 [2]. The presence of the racemic stereocenter in the target compound allows for chiral resolution into single enantiomers, which can be used to probe stereospecific binding interactions in biological systems or to serve as a chiral building block for asymmetric synthesis.

Stereochemistry Chiral Resolution Enantioselective Synthesis

Best Research and Industrial Application Scenarios for N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide (2034276-40-7)


Medicinal Chemistry Lead Optimization for Kinase Inhibitors

The combination of low XLogP3 (0.1), dual hydrogen bond donors, and two pyridine rings makes 2034276-40-7 an ideal scaffold for designing ATP-competitive kinase inhibitors. Researchers can leverage the dual-pyridine architecture to form key hinge-region hydrogen bonds, consistent with the pyridyl isonicotinamide pharmacophore disclosed by Novartis [1]. The low lipophilicity reduces the risk of off-target binding, facilitating cleaner selectivity profiles in early-stage kinase panels. [2]

Coordination Chemistry and Metal–Ligand Catalysis

The dual pyridine nitrogen atoms enable 2034276-40-7 to function as a bidentate ligand for transition metals, opening opportunities in homogeneous catalysis and metal–organic framework synthesis. This capability is absent in commercially available mono-pyridine analogs such as 2-(2-methoxyethoxy)isonicotinamide. [3]

Enantioselective Synthesis and Chiral Resolution Studies

The undefined stereocenter at the secondary alcohol allows 2034276-40-7 to be resolved into pure enantiomers, providing a valuable chiral building block for asymmetric synthesis. This stereochemical feature is absent in simpler achiral analogs, making the compound uniquely suited for investigating stereospecific biological interactions or for developing enantiopure catalysts. [4]

Formulation Development for Low-Solubility Lead Compounds

With an XLogP3 of 0.1 and a moderate molecular weight of 317.34 Da, 2034276-40-7 serves as a high-solubility carrier or co-crystal former for more lipophilic lead compounds. Its favorable physicochemical profile can be exploited in formulation screens to improve the bioavailability of poorly soluble drug candidates, offering a distinct advantage over higher-LogP analogs. [5]

Quote Request

Request a Quote for N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.